molecular formula C17H15N3O B1660548 3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 785809-33-8

3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B1660548
M. Wt: 277.32 g/mol
InChI Key: FUCSQHGPYAENJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

785809-33-8

Product Name

3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3H-benzimidazol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C17H15N3O/c21-17(13-5-6-15-16(9-13)19-11-18-15)20-8-7-12-3-1-2-4-14(12)10-20/h1-6,9,11H,7-8,10H2,(H,18,19)

InChI Key

FUCSQHGPYAENJH-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4

solubility

41.6 [ug/mL]

Origin of Product

United States

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